N-(3-ethoxy-4-methoxybenzyl)-1,2-diphenylethanamine
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Overview
Description
N-(3-ethoxy-4-methoxybenzyl)-1,2-diphenylethanamine is an organic compound with a complex structure that includes ethoxy and methoxy groups attached to a benzyl ring, along with a diphenylethanamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-ethoxy-4-methoxybenzyl)-1,2-diphenylethanamine typically involves multiple steps, starting with the preparation of the benzylamine derivative. One common approach is to react 3-ethoxy-4-methoxybenzyl chloride with 1,2-diphenylethanamine under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(3-ethoxy-4-methoxybenzyl)-1,2-diphenylethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, converting ketones or aldehydes back to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy or methoxy groups can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydroxide (NaOH), potassium carbonate (K2CO3)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols
Substitution: Various substituted benzyl derivatives
Scientific Research Applications
N-(3-ethoxy-4-methoxybenzyl)-1,2-diphenylethanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(3-ethoxy-4-methoxybenzyl)-1,2-diphenylethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(3-ethoxy-4-methoxybenzyl)cyclooctanaminium
- N-(3-ethoxy-4-methoxybenzyl)-N’-methyl-3-(1-pyrrolidinylmethyl)-1-pyrrolidinecarboximidamide
- N-(3-ethoxy-4-methoxybenzyl)-3-pentanamine hydrobromide
Uniqueness
N-(3-ethoxy-4-methoxybenzyl)-1,2-diphenylethanamine is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C24H27NO2 |
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Molecular Weight |
361.5 g/mol |
IUPAC Name |
N-[(3-ethoxy-4-methoxyphenyl)methyl]-1,2-diphenylethanamine |
InChI |
InChI=1S/C24H27NO2/c1-3-27-24-17-20(14-15-23(24)26-2)18-25-22(21-12-8-5-9-13-21)16-19-10-6-4-7-11-19/h4-15,17,22,25H,3,16,18H2,1-2H3 |
InChI Key |
NTZVVYNGGFOLFS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CNC(CC2=CC=CC=C2)C3=CC=CC=C3)OC |
Origin of Product |
United States |
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